
ginsenoside F2
Übersicht
Beschreibung
Ginsenoside F2 is a minor ginsenoside derived from the Panax ginseng plant. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities . This compound, in particular, has garnered attention for its potent biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ginsenosid F2 kann durch die Biotransformation von Hauptginsenosiden wie Ginsenosid Rd synthetisiert werden. Dieser Prozess beinhaltet die Verwendung spezifischer Glykosidase-Enzyme, die die Deglykosylierung von Ginsenosid Rd katalysieren, um Ginsenosid F2 zu erzeugen . Die Enzyme können aus Mikroorganismen wie Bifidobacterium breve gewonnen werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ginsenosid F2 beinhaltet oft mikrobielle Fermentationsprozesse. So wurde beispielsweise die Verwendung von gentechnisch veränderten Saccharomyces cerevisiae-Stämmen für die großtechnische Produktion von Ginsenosid F2 untersucht . Diese Stämme sind genetisch modifiziert, um Schlüsselenzyme zu exprimieren, die am Biosyntheseweg von Ginsenosid F2 beteiligt sind, was eine effiziente und skalierbare Produktion ermöglicht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ginsenosid F2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Hydrolyse und Glykosylierung . Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivität.
Häufige Reagenzien und Bedingungen
Oxidation: Beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Hydrolyse: Saure oder enzymatische Hydrolyse kann verwendet werden, um glykosidische Bindungen zu spalten.
Glykosylierung: Enzymatische Glykosylierung unter Verwendung von Glykosyltransferasen kann Zuckerreste an spezifische Positionen am Ginsenosidmolekül hinzufügen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nebenginsenoside mit verbesserten pharmakologischen Eigenschaften. Beispielsweise kann die Oxidation von Ginsenosid F2 zur Bildung von Ginsenosid Compound K führen, das eine signifikante Antikrebsaktivität gezeigt hat .
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Topical Skin Treatments
Ginsenoside F2 has been shown to possess potent anti-aging and skin-enhancing properties. A study highlighted its ability to improve skin conditions through various mechanisms:
- Anti-inflammatory Effects : this compound reduces inflammation and skin irritation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA). In experiments involving mouse models, treatment with this compound significantly decreased ear thickness and weight compared to untreated controls, demonstrating its protective effects against irritant dermatitis .
- Antioxidative Activity : The compound exhibits strong antioxidative properties, inhibiting the generation of reactive oxygen species (ROS) that contribute to skin aging and damage. This antioxidative efficacy is critical in maintaining skin integrity and preventing oxidative stress-related conditions .
- Elastase Inhibition : this compound has shown a higher elastase inhibitory rate compared to epigallocatechin gallate (EGCG), suggesting its potential in preventing skin aging by preserving elastin levels in the dermis .
Oncological Applications
Anti-Cancer Properties
Research has indicated that this compound may play a role in cancer therapy:
- Induction of Apoptosis : In cervical cancer cell lines, this compound has been found to induce apoptosis through the activation of specific microRNAs and inhibition of key signaling pathways such as β-catenin/c-Myc. This mechanism suggests a potential for this compound as an adjunct therapy in cancer treatment .
- Synergistic Effects with Other Compounds : Studies have shown that this compound can enhance the efficacy of other anticancer agents, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing chemotherapy .
Hepatoprotective Effects
Liver Health
this compound has demonstrated protective effects against liver injury:
- Alcohol-Induced Liver Damage : A study indicated that treatment with this compound attenuates alcoholic liver injury by modulating immune responses—specifically increasing interleukin-10 (IL-10) expression while decreasing pro-inflammatory cytokine IL-17 levels. These findings suggest its potential utility in managing alcohol-related liver diseases .
Summary Table of Applications
Wirkmechanismus
Ginsenoside F2 exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation . Additionally, this compound interacts with steroidal receptors, enhancing its anti-cancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ginsenosid Rd: Ein Hauptginsenosid, das durch enzymatische Deglykosylierung in Ginsenosid F2 umgewandelt werden kann.
Ginsenosid Rg3: Ein weiteres Nebenginsenosid mit ähnlichen Antikrebs-Eigenschaften.
Ginsenosid Rh2: Bekannt für seine starken Antikrebs- und entzündungshemmenden Wirkungen.
Einzigartigkeit
Ginsenosid F2 ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Bioverfügbarkeit und pharmakologische Aktivität im Vergleich zu anderen Ginsenosiden erhöht . Seine Fähigkeit, mehrere Signalwege zu modulieren und mit verschiedenen molekularen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen.
Biologische Aktivität
Ginsenoside F2 is a protopanaxadiol saponin derived from Panax ginseng, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Sources
This compound is one of the many ginsenosides found in ginseng. It is typically produced through biotransformation processes involving other ginsenosides such as Rb1 and Rd. The compound can be synthesized using various microbial strains, including Aspergillus niger, which facilitates its production under optimized conditions (pH 5.0 and temperature 40 °C) .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, with an IC50 value of 29.54 µg/mL against DPPH radicals . This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
2. Anti-Inflammatory Effects
Research has shown that this compound can mitigate inflammation in various models. A study investigating its effects on skin inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) revealed that GF2 significantly reduced ear swelling and inflammatory markers compared to untreated controls . The compound inhibited the production of IL-17 and reactive oxygen species (ROS), suggesting a mechanism that involves modulation of immune responses .
3. Anti-Cancer Properties
This compound has been studied for its potential anti-cancer effects across different types of cancer cells. For instance:
- In cervical cancer cells, GF2 induced apoptosis through the activation of miR193a-5p and inhibition of β-catenin/c-Myc signaling pathways, demonstrating its potential as a therapeutic agent in cancer treatment .
- It also showed protective effects against malignant brain tumors and breast cancer by reducing lipid accumulation in adipocytes and inhibiting adipogenesis via PPARγ pathway modulation .
4. Anti-Obesity Activity
This compound has been identified as having anti-obesity effects by inhibiting adipogenesis in 3T3-L1 adipocytes. It reduces gene expression levels associated with fat storage, such as PPARγ and perilipin, thereby contributing to weight management strategies .
Research Findings Summary
Case Studies
Case Study: this compound in Skin Inflammation
In a controlled experiment involving mouse models, topical application of this compound significantly alleviated symptoms of irritant dermatitis induced by TPA. The treatment resulted in decreased ear thickness and inflammatory cell infiltration compared to untreated groups, highlighting its potential as a topical therapeutic agent for skin conditions .
Case Study: this compound's Role in Cancer Therapy
A study on cervical cancer cells demonstrated that treatment with this compound led to marked apoptosis through specific signaling pathways. This suggests that GF2 could be integrated into cancer treatment regimens to enhance patient outcomes by targeting key cellular processes involved in tumor growth .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIROVJVGRGSPO-JBVRGBGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432763 | |
Record name | ginsenoside F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62025-49-4 | |
Record name | Ginsenoside F2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ginsenoside F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary molecular targets of ginsenoside F2?
A1: Research suggests that F2 interacts with various molecular targets, including:
- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.
- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.
- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Q2: How does F2's interaction with these targets translate into its observed effects?
A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.
Q4: What spectroscopic data is available for the structural elucidation of F2?
A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.
Q5: How is F2 typically produced using enzymatic biotransformation?
A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.